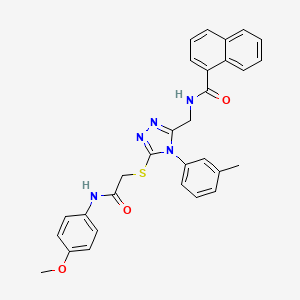

![molecular formula C21H24N4O3S B2442082 N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396680-11-7](/img/structure/B2442082.png)

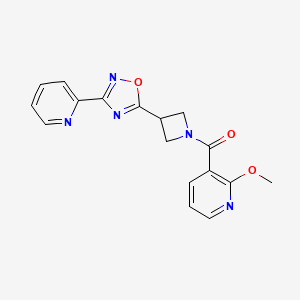

N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In

Applications De Recherche Scientifique

- Researchers have investigated the use of 1-[(3-methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea as a precursor for synthesizing 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. This compound exhibits potential bioactivity and has been prepared using green metrics .

- The compound contains N-heterocyclic moieties, which are essential in natural products and biologically active synthetic compounds. N-heterocycles are stable and can form hydrogen bonds with “privileged structures.” Triazole derivatives, including this compound, have diverse biological effects due to their structural features that facilitate binding with target molecules .

- β-Azolyl ketones, such as 1-[(3-methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, have been explored as components in fungicide, bactericide, and herbicide formulations. These compounds exhibit potential bioactivity and are of interest in agricultural applications .

- The aza-Michael reaction is a valuable synthetic tool for accessing β-aminocarbonyl derivatives. This transformation allows the introduction of nitrogen-containing heteroarenes into carbonyl compounds. The compound can participate in aza-Michael reactions, providing a route to bioactive precursors .

- The stability of nitrogen-containing heteroarenes makes them attractive for binding to specific target molecules. The compound’s structural features enhance its ability to interact with biologically relevant receptors, making it a promising candidate for drug discovery .

- Researchers have emphasized the use of environmentally friendly synthetic methods. The preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one from the compound involves good green metrics, highlighting its potential as a sustainable synthetic route .

Synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

N-Heterocycle Synthesis

β-Azolyl Ketones and Fungicides

Aza-Michael Reaction

Stabilization and Binding Properties

Green Chemistry Metrics

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-27-17-7-5-6-15(12-17)13-22-20(26)24-21(9-3-2-4-10-21)19-23-18(25-28-19)16-8-11-29-14-16/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJBTSVQJCEDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442002.png)

![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)

![1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one](/img/structure/B2442007.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)

![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)

![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate](/img/structure/B2442018.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2442019.png)

![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)